molecular formula C23H19NO4 B1354793 Fmoc-(2-aminomethyl) benzoic acid CAS No. 219640-94-5

Fmoc-(2-aminomethyl) benzoic acid

Cat. No.: B1354793
CAS No.: 219640-94-5
M. Wt: 373.4 g/mol
InChI Key: ZPHFVZKLOMMGCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-(2-aminomethyl) benzoic acid, also known as 9-fluorenylmethoxycarbonyl-(2-aminomethyl) benzoic acid, is a derivative of benzoic acid. It is widely used in the field of peptide synthesis due to its ability to protect amino groups during the synthesis process. The compound has the molecular formula C23H19NO4 and a molecular weight of 373.41 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(2-aminomethyl) benzoic acid typically involves the protection of the amino group with the 9-fluorenylmethoxycarbonyl (Fmoc) group. One common method involves reacting 2-aminomethyl benzoic acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method uses 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) as the protecting agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is introduced to the amino group of the benzoic acid derivative, and the reaction is carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Fmoc-(2-aminomethyl) benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of Fmoc-(2-aminomethyl) benzoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group is introduced to the amino group, preventing unwanted reactions during the synthesis process. The Fmoc group can be selectively removed by treatment with a base such as piperidine, allowing the free amine to participate in further reactions .

Properties

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c25-22(26)16-8-2-1-7-15(16)13-24-23(27)28-14-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHFVZKLOMMGCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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